molecular formula C18H14FN5O B10812965 N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Cat. No.: B10812965
M. Wt: 335.3 g/mol
InChI Key: BWFLLHCPTIXADE-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
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Biological Activity

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.

Overview of the Compound

This compound belongs to a class of compounds known as benzimidazole derivatives. These compounds are recognized for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. The structural formula can be represented as follows:

Property Details
Molecular Formula C15H15N5O
Molecular Weight 281.32 g/mol
IUPAC Name This compound

The primary mechanism of action for this compound involves its role as an allosteric activator of human glucokinase (GK). By activating GK, this compound influences key biochemical pathways related to glucose metabolism and glycolysis, leading to significant hypoglycemic effects.

Biochemical Pathways

The activation of GK by this compound enhances glucose uptake and utilization in cells, which is particularly beneficial in conditions such as diabetes mellitus. The modulation of glucose metabolism can also have implications in cancer treatment, where altered metabolism is a hallmark of tumor cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that certain benzimidazole derivatives can disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 . This suggests a potential role for this compound in cancer therapeutics.

Antimicrobial and Antiparasitic Effects

Benzimidazole derivatives are also known for their antimicrobial and antiparasitic properties. Preliminary bioassays have demonstrated that related compounds exhibit significant lethality against various pathogens and parasites, indicating that this compound may share these beneficial effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzimidazole derivatives:

  • Antiproliferative Activity : A study highlighted that certain pyrazole-linked benzamides showed submicromolar antiproliferative activity against pancreatic cancer cells, demonstrating their potential as new anticancer agents .
  • Insecticidal Activity : Compounds with similar structures were tested for insecticidal efficacy against agricultural pests such as Mythimna separate and Helicoverpa armigera, showing promising results at concentrations of 500 mg/L .
  • Fungal Inhibition : Some derivatives exhibited significant fungicidal activity against Pyricularia oryae, suggesting potential applications in agricultural pest control .

Properties

Molecular Formula

C18H14FN5O

Molecular Weight

335.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C18H14FN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25)

InChI Key

BWFLLHCPTIXADE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.